molecular formula C12H16ClF2NO B1441793 3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219976-59-6

3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride

Cat. No. B1441793
CAS RN: 1219976-59-6
M. Wt: 263.71 g/mol
InChI Key: DTTATKCLGPRKRU-UHFFFAOYSA-N
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Description

3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a chemical compound used in various scientific experiments. It has a CAS number of 1219976-59-6 and a molecular formula of C12H16ClF2NO. Its molecular weight is 263.71 g/mol.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques

    Various methods for synthesizing pyrrolidine derivatives involve reactions under specific conditions to achieve desired structures, as seen in the preparation of compounds with potential applications in medicinal chemistry and material science. For example, the synthesis of complex pyrrolidine structures through reactions involving alkyl- and aryl-substituted analogues demonstrates the versatility of synthetic routes for accessing pyrrolidine derivatives (Ghelfi et al., 2003; Liashuk et al., 2022).

  • Structural Analysis

    Detailed structural characterization, including NMR and X-ray crystallography, provides insights into the molecular configurations of pyrrolidine derivatives. This information is critical for understanding the compound's properties and potential applications (K. Laihia et al., 2006).

Potential Applications

  • Biological and Pharmaceutical Properties

    The structural elucidation of pyrrolidine derivatives underlines their significance in the development of pharmaceuticals and biologically active molecules. The conformational details and tautomeric structures can impact the compound's biological activity and its potential as a drug candidate (J. Bacsa et al., 2013).

  • Material Science Applications

    Pyrrolidine derivatives are also explored for their applications in material science, such as in the synthesis of organic photovoltaic devices. The modifications of the pyrrolidine ring and the introduction of different substituents can significantly affect the electronic structures and, consequently, the performance of these materials (Ning Wang et al., 2013).

properties

IUPAC Name

3-[(3,5-difluorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-11-3-10(4-12(14)5-11)8-16-7-9-1-2-15-6-9;/h3-5,9,15H,1-2,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTATKCLGPRKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COCC2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219976-59-6
Record name Pyrrolidine, 3-[[(3,5-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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